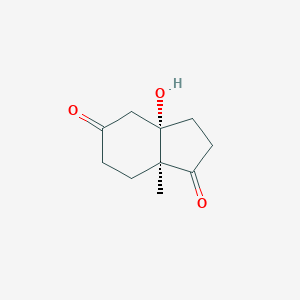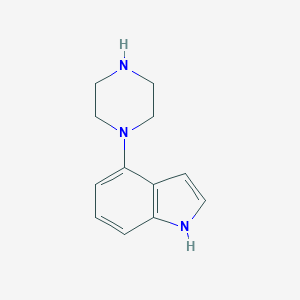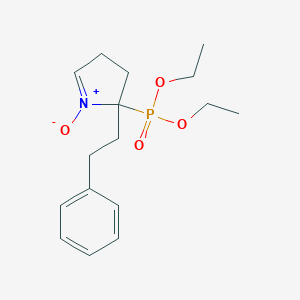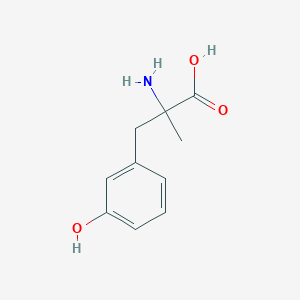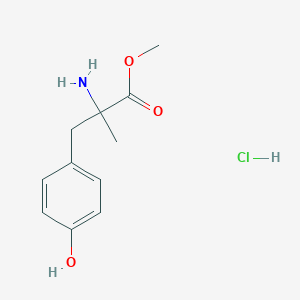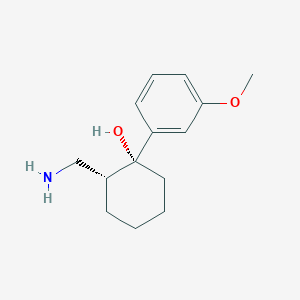
(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL
説明
Synthesis Analysis
The synthesis of cyclohexane derivatives often involves multistep chemical reactions that may include cyclization, functionalization, and stereocontrolled processes. For example, the synthesis of 4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, a cyclohexene skeleton, was achieved through diastereoselective synthesis using L-serine, showcasing the complexity and precision required in synthesizing such compounds (Cong & Yao, 2006). Similarly, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for various bioactive molecules, was synthesized through a 1,3-dipolar cycloaddition reaction, highlighting the intricate steps involved in cyclohexane derivative synthesis (Kotian et al., 2005).
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives is often characterized by their cyclohexane ring and the spatial arrangement of substituents, which can significantly influence their chemical properties and reactivity. X-ray crystallography, NMR spectroscopy, and computational methods are commonly used to elucidate these structures. For instance, the crystal structure analysis of N,N'-Dicyclohexyl-N-[(1RS,2RS,6SR)-4-(4-methoxyphenyl)-2,6-dimethyl-3-cyclohexene-1-carbonyl]urea revealed an unusual enantiomeric pairing due to its unique stereochemistry (Xie et al., 2004).
Chemical Reactions and Properties
Cyclohexane derivatives undergo various chemical reactions, including functionalization, oxidation, reduction, and cycloadditions, which modify their chemical structure and properties. The reactions are influenced by the cyclohexane ring's conformation and the functional groups' nature. For example, the synthesis of 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran involved Ullmann coupling, demonstrating the type of reactions cyclohexane derivatives can undergo (Singh et al., 2001).
Physical Properties Analysis
The physical properties of cyclohexane derivatives, such as melting point, boiling point, solubility, and crystal structure, are determined by their molecular structure. These properties are crucial for their application in various fields. The structural study of (1RS,2SR,3RS,4SR,5RS)-2,4-dibenzoyl-1,3,5-triphenylcyclohexan-1-ol chloroform hemisolvate provided insights into its physical properties (Minyaev et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and acidity/basicity, of cyclohexane derivatives are influenced by their molecular structure, particularly the electron-donating or withdrawing nature of their substituents. These properties are essential for understanding their behavior in chemical reactions and their potential applications. The influence of methoxy groups on the properties of 1,1-bis(4-aminophenyl)cyclohexane-based arylamines was studied to understand the structure-property relationships, showcasing the impact of substituents on chemical properties (Keruckas et al., 2012).
科学的研究の応用
Chiral Auxiliaries in Synthesis
- Basavaiah and Krishna (1995) reported the use of cyclohexan-1-ol derivatives, similar in structure to the compound , as chiral auxiliaries for the enantioselective synthesis of α-hydroxy acids, highlighting its utility in creating optically pure compounds (Basavaiah & Krishna, 1995).
Molecular Recognition Agents
- Khanvilkar and Bedekar (2018) utilized a structurally similar compound, 2-(quinolin-8-yloxy)cyclohexan-1-ol, as a chiral solvating agent for molecular recognition, demonstrating its effectiveness in discriminating isomers of various acids using NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).
Chemical Synthesis Studies
- Bruderer and Bernauer (1983) conducted research on the synthesis of an analgesic compound using a cyclohexan-1-ol derivative, showcasing its potential in pharmaceutical synthesis (Bruderer & Bernauer, 1983).
Crystal Structure Analysis
- Kavitha et al. (2006) studied the crystal structure of a compound with similarities to (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL, emphasizing its significance in understanding molecular configurations and interactions (Kavitha et al., 2006).
Catalysis and Stereochemistry
- HanakiKazuhiro et al. (1978) reported the use of a similar compound in a rhodium(I) complex, facilitating asymmetric hydrogenation of α-acylaminoacrylic acids, indicating its role in catalysis and stereochemistry (HanakiKazuhiro et al., 1978).
Pharmacological Research
- Vogel et al. (1978) explored the effects of a structurally related compound, tramadol, on respiration and cardiovascular function in a clinical setting, although it pertains to pharmacology, which falls outside the scope of this inquiry (Vogel et al., 1978).
Asymmetric Hydrogenation Studies
- Onuma et al. (1980) studied the asymmetric hydrogenation of α-acylaminocinnamic acids using a rhodium complex of a compound analogous to (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL, contributing to the field of asymmetric catalysis (Onuma et al., 1980).
Rhodium-Complex Catalysis
- Hayashi et al. (1979) used a compound with structural similarities in rhodium-catalyzed asymmetric hydroformylation, demonstrating its potential in complex chemical reactions (Hayashi et al., 1979).
特性
IUPAC Name |
(1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3/t12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPPIKMBCJUUTG-OCCSQVGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCCC2CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@]2(CCCC[C@@H]2CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401204297 | |
| Record name | (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401204297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL | |
CAS RN |
931115-27-4, 185502-39-0 | |
| Record name | (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931115-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanol, 2-(aminomethyl)-1-(3-methoxyphenyl)-, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185502390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401204297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOHEXANOL, 2-(AMINOMETHYL)-1-(3-METHOXYPHENYL)-, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDX4ZNH4WE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N,N-Didesmethyltramadol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



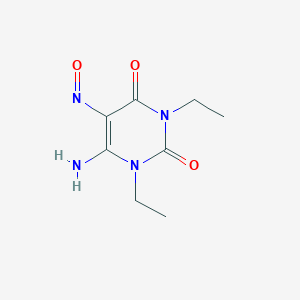
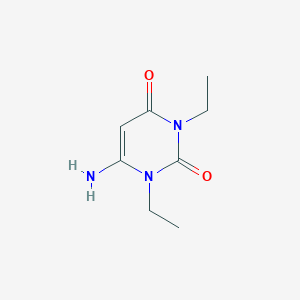
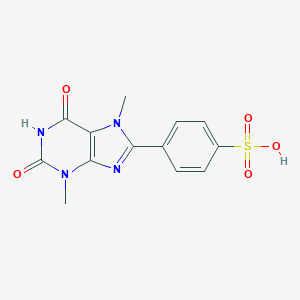
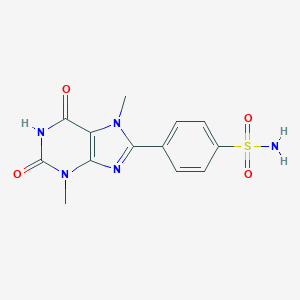
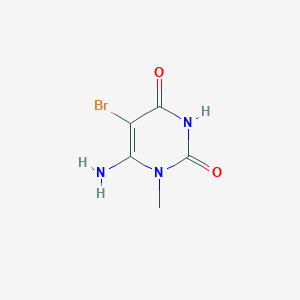
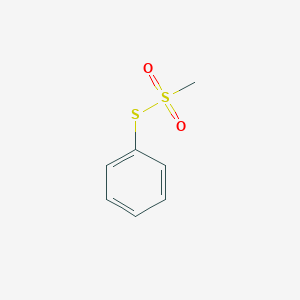
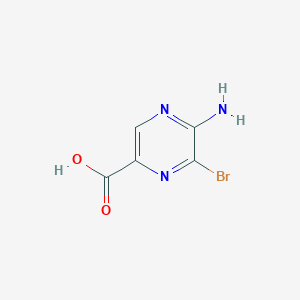
![N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B15597.png)
![Propan-2-yl (2S)-2-{[(2S)-2-{[(2S,3R)-2-{[(2R)-2-amino-3-sulfanylpropyl]amino}-3-methylpentyl]oxy}-3-phenylpropanoyl]amino}-4-(methanesulfonyl)butanoate](/img/structure/B15599.png)
